molecular formula C16H11NO2 B1615050 1-Benzoyl-1H-indole-3-carbaldehyde CAS No. 27092-42-8

1-Benzoyl-1H-indole-3-carbaldehyde

Cat. No.: B1615050
CAS No.: 27092-42-8
M. Wt: 249.26 g/mol
InChI Key: QMNJJAQYGLNGGN-UHFFFAOYSA-N
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Description

1-Benzoyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-3-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Benzoyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

1-Benzoyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other indole derivatives .

Properties

IUPAC Name

1-benzoylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-11-13-10-17(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNJJAQYGLNGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327049
Record name NSC628186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27092-42-8
Record name NSC628186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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